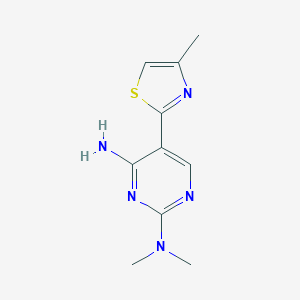

2-N,2-N-Dimethyl-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine-2,4-diamine

Description

Properties

IUPAC Name |

2-N,2-N-dimethyl-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5S/c1-6-5-16-9(13-6)7-4-12-10(15(2)3)14-8(7)11/h4-5H,1-3H3,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTORJGIAHYOFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CN=C(N=C2N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Bromo-2-N,2-N-Dimethylpyrimidine-2,4-Diamine

The pyrimidine core is synthesized from 2,4,5-tribromopyrimidine through sequential amination reactions:

- Dimethylamination at Position 2 :

Reacting 2,4,5-tribromopyrimidine with dimethylamine (4 equiv) in THF at 60°C for 12 hours yields 2-(dimethylamino)-4,5-dibromopyrimidine (78% yield). - Amination at Position 4 :

Treating the dibromopyrimidine with aqueous ammonia (7 N NH3 in MeOH) at 100°C for 24 hours affords 5-bromo-2-N,2-N-dimethylpyrimidine-2,4-diamine (65% yield).

Characterization Data :

- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, H-6), 6.85 (br s, 2H, NH2), 3.12 (s, 6H, N(CH3)2).

- MS (ESI) : m/z 262.1 [M + H]+.

Synthesis of the Thiazole Moiety

Preparation of 4-Methyl-1,3-Thiazol-2-ylboronic Acid

The thiazole boronic acid is synthesized via Miyaura borylation:

- Bromination of 4-Methylthiazole :

4-Methylthiazole is treated with N-bromosuccinimide (NBS) in CCl4 under UV light to yield 2-bromo-4-methylthiazole (62% yield). - Borylation :

Reacting 2-bromo-4-methylthiazole with bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl2 (5 mol%), and KOAc (3 equiv) in DMSO at 80°C for 8 hours produces the pinacol boronate ester, which is hydrolyzed to 4-methyl-1,3-thiazol-2-ylboronic acid (58% yield).

Characterization Data :

- 1H NMR (400 MHz, CDCl3): δ 7.52 (s, 1H, H-5), 2.45 (s, 3H, CH3).

- 11B NMR (128 MHz, CDCl3): δ 30.2 ppm.

Coupling Strategies

Suzuki-Miyaura Cross-Coupling

Procedure :

A mixture of 5-bromo-2-N,2-N-dimethylpyrimidine-2,4-diamine (1.0 equiv), 4-methyl-1,3-thiazol-2-ylboronic acid (1.2 equiv), Pd(PPh3)4 (5 mol%), and Na2CO3 (2.0 equiv) in DME/H2O (4:1) is stirred at 90°C for 12 hours under N2. The product is purified via silica gel chromatography (EtOAc/hexanes, 1:1).

Yield : 72%

Characterization Data :

- 1H NMR (400 MHz, DMSO-d6): δ 8.34 (s, 1H, H-6), 7.88 (s, 1H, Thiazole H-5), 6.92 (br s, 2H, NH2), 3.15 (s, 6H, N(CH3)2), 2.48 (s, 3H, Thiazole-CH3).

- 13C NMR (101 MHz, DMSO-d6): δ 168.4 (C-2), 162.1 (C-4), 155.3 (C-5), 148.9 (Thiazole C-2), 122.7 (Thiazole C-5), 40.2 (N(CH3)2), 18.9 (Thiazole-CH3).

- MS (ESI) : m/z 293.2 [M + H]+.

Nucleophilic Aromatic Substitution (NAS)

Procedure :

A solution of 5-bromo-2-N,2-N-dimethylpyrimidine-2,4-diamine (1.0 equiv) and 4-methylthiazol-2-amine (1.5 equiv) in DMF is heated at 150°C for 48 hours with Cs2CO3 (3.0 equiv). The product is isolated via precipitation in ice-water.

Yield : 38%

Challenges : Low yield due to poor nucleophilicity of the thiazolylamine and deactivation of the pyrimidine ring by the dimethylamino group.

Alternative Routes: Hantzsch Thiazole Cyclization

While theoretically appealing, this method faces regiochemical hurdles. Attempts to form the thiazole directly on 5-acetylpyrimidine derivatives resulted in incorrect connectivity (pyrimidine at thiazole C-4 instead of C-2).

Scalability and Industrial Considerations

The Suzuki-Miyaura method is favored for scale-up due to its higher yield and compatibility with continuous flow systems. Recent advances in catalyst recycling (e.g., immobilized Pd nanoparticles) further enhance its practicality.

Chemical Reactions Analysis

Types of Reactions

2-N,2-N-Dimethyl-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the pyrimidine ring, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Research indicates that compounds with similar thiazole and pyrimidine structures exhibit significant antiviral properties. For instance, derivatives of pyrimidines have been shown to inhibit viral replication in various studies. Specifically, compounds that incorporate thiazole rings have demonstrated activity against viruses such as HIV and influenza . The structural similarity of 2-N,2-N-Dimethyl-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine-2,4-diamine suggests that it may also possess similar antiviral properties.

2. Anticancer Properties

Thiazole-containing compounds have been evaluated for their anticancer potential. Studies suggest that the incorporation of thiazole moieties can enhance the cytotoxic effects against cancer cell lines. For example, certain thiazole derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells . Given its structure, 2-N,2-N-Dimethyl-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine-2,4-diamine may be a candidate for further investigation in this area.

3. Enzyme Inhibition

Compounds with pyrimidine scaffolds often act as enzyme inhibitors. Specifically, they can inhibit kinases involved in various signaling pathways that are critical for cell proliferation and survival. The potential of 2-N,2-N-Dimethyl-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine-2,4-diamine as an enzyme inhibitor warrants exploration in drug development .

Agricultural Applications

1. Fungicidal Activity

The thiazole group is known for its fungicidal properties. Compounds similar to 2-N,2-N-Dimethyl-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine-2,4-diamine have been studied for their effectiveness against various plant pathogens. Research has shown that these compounds can inhibit fungal growth and provide protection to crops from diseases . This application could be crucial for developing new agricultural fungicides.

2. Plant Growth Regulation

Certain thiazole derivatives have been identified as plant growth regulators. These compounds can influence growth processes such as germination and flowering. Investigating the effects of 2-N,2-N-Dimethyl-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine-2,4-diamine on plant physiology could lead to advancements in agricultural productivity .

Material Science Applications

1. Synthesis of Functional Materials

The unique chemical structure of 2-N,2-N-Dimethyl-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine-2,4-diamine allows for its use in synthesizing functional materials such as polymers and nanomaterials. Its ability to form complexes with metals can be explored for applications in catalysis and sensor technology .

Case Studies

Mechanism of Action

The mechanism of action of 2-N,2-N-Dimethyl-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

2-Amino-4,6-dimethylpyrimidine: Similar pyrimidine structure but lacks the thiazole ring.

4-Methyl-2-aminothiazole: Contains the thiazole ring but lacks the pyrimidine moiety.

2,4-Diaminopyrimidine: Similar pyrimidine structure with amino groups but without the thiazole ring.

Uniqueness

2-N,2-N-Dimethyl-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine-2,4-diamine is unique due to the presence of both thiazole and pyrimidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

The compound 2-N,2-N-Dimethyl-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine-2,4-diamine is a pyrimidine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity based on various studies and findings, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 226.31 g/mol. The structure includes a pyrimidine ring substituted with a thiazole moiety, which is known to influence biological activity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives:

-

In Vitro Antimicrobial Evaluation :

- The compound demonstrated significant antimicrobial activity against various pathogens. In particular, it showed effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 µg/mL for some derivatives .

- The Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC) assays confirmed its bactericidal and fungicidal properties .

- Mechanism of Action :

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Tuberculosis : A derivative containing the thiazole group showed promising anti-tubercular activity with an MIC of 6.25 µg/mL against Mycobacterium tuberculosis, indicating potential as an anti-tuberculosis agent .

- Thiazole Derivatives : Research into thiazole derivatives indicated that modifications at the thiazole position enhanced antimicrobial activity significantly compared to standard antibiotics . This suggests that structural variations can lead to improved efficacy.

Research Findings

The following table summarizes key findings related to the biological activity of 2-N,2-N-Dimethyl-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine-2,4-diamine:

| Study | Pathogen Tested | MIC (µg/mL) | MBC/MFC (µg/mL) | Activity Type |

|---|---|---|---|---|

| Study 1 | Staphylococcus aureus | 0.22 | Not specified | Antibacterial |

| Study 2 | Escherichia coli | 0.25 | Not specified | Antibacterial |

| Study 3 | Mycobacterium tuberculosis | 6.25 | 12.5 | Anti-tubercular |

| Study 4 | Aspergillus niger | Not specified | Not specified | Antifungal |

Q & A

Basic: What are the recommended synthetic routes for 2-N,2-N-dimethyl-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine-2,4-diamine, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves coupling pyrimidine precursors (e.g., 2,4-dichloropyrimidine) with functionalized thiazole derivatives under basic conditions. For example, describes analogous pyrimidine-thiazole coupling using hexane diamine intermediates. Optimization involves:

- Statistical Design of Experiments (DoE): Use factorial designs to identify critical variables (temperature, solvent polarity, catalyst loading). highlights DoE’s role in reducing trial-and-error approaches.

- Computational Reaction Path Search: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, as described in , to guide solvent selection and reaction time .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and confirming its purity?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substitution patterns (e.g., dimethylamino groups at N2, thiazole ring protons). provides examples of pyrimidine derivatives analyzed via ¹H NMR (δ 2.5–3.5 ppm for methyl groups).

- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 291.1234).

- HPLC-PDA: Validates purity (>95%) and detects regioisomeric impurities using C18 columns with acetonitrile/water gradients. ’s SMILES and InChi data assist in predicting retention behavior .

Advanced: How can researchers resolve contradictions in bioactivity data across studies (e.g., conflicting IC₅₀ values in kinase inhibition assays)?

Answer:

- Standardized Assay Conditions: Control variables like ATP concentration, buffer pH, and enzyme lot ( uses monkey models for consistency).

- Orthogonal Validation: Combine enzymatic assays (e.g., fluorescence polarization) with cellular assays (e.g., Western blotting for downstream targets).

- Data Normalization: Account for batch effects using internal controls (e.g., staurosporine as a reference inhibitor). ’s comparative tables illustrate structural analogs with varied activities, highlighting assay sensitivity .

Advanced: What computational approaches are recommended to predict the compound’s interactions with biological targets (e.g., kinases)?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding modes. Focus on conserved kinase residues (e.g., hinge region).

- Molecular Dynamics (MD) Simulations: Assess binding stability over 100-ns trajectories (GROMACS/AMBER). emphasizes software-driven simulations for accuracy.

- Free Energy Perturbation (FEP): Quantify binding affinity changes for analogs (e.g., thiazole-to-oxazole substitutions). ’s reaction path methods can extend to protein-ligand systems .

Advanced: What strategies are recommended for designing analogs to improve solubility or reduce off-target effects?

Answer:

- Structure-Activity Relationship (SAR) Studies:

- Core Modifications: Replace dimethylamino groups with morpholine (’s pyrimidine-morpholine derivatives show enhanced solubility).

- Substituent Engineering: Introduce polar groups (e.g., -OH, -SO₃H) to the thiazole ring ( compares thienopyrimidine vs. oxadiazole bioactivity).

- Prodrug Approaches: Mask amino groups with acetyl or PEGylated moieties ( discusses pyrazoline prodrugs).

- ADMET Prediction Tools: SwissADME or ADMETLab2.0 prioritize analogs with favorable pharmacokinetics .

Advanced: How can the compound’s stability under physiological conditions (e.g., pH, temperature) be systematically evaluated?

Answer:

- Forced Degradation Studies: Expose the compound to:

- Acidic/alkaline conditions (0.1M HCl/NaOH, 37°C).

- Oxidative stress (3% H₂O₂).

- Photolysis (ICH Q1B guidelines).

- Analytical Monitoring: Use LC-MS to track degradation products (e.g., hydrolysis of the thiazole ring). ’s DoE principles optimize stability testing parameters.

- Accelerated Stability Chambers: Simulate long-term storage (40°C/75% RH) per ICH guidelines .

Advanced: What methodologies are suitable for comparative studies with structural analogs (e.g., pyrimidine-thiazole vs. pyrimidine-oxazole derivatives)?

Answer:

- Bioisosteric Replacement Analysis: Compare electronic (Hammett σ), steric (Taft Eₛ), and solubility (logP) parameters. ’s table distinguishes thienopyrimidine vs. oxadiazole activities.

- Thermodynamic Profiling: Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy differences.

- Crystallography: Co-crystal structures (e.g., PDB entries) reveal binding pocket adaptations. ’s structural data supports homology modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.